2-Bromo-3-fluorobenzaldehyde
Description
Significance of Halogenated Benzaldehydes in Organic Synthesis and Medicinal Chemistry
Halogenated benzaldehydes are foundational building blocks in organic chemistry and medicinal chemistry. mdpi.com The introduction of halogen atoms into the benzaldehyde (B42025) structure significantly alters its electronic properties and reactivity, making these compounds valuable precursors for pharmaceuticals, agrochemicals, and dyes. mdpi.comrsc.org Approximately 20% of active pharmaceutical ingredients (APIs) and 30% of modern agrochemicals contain halogen atoms. rsc.org In medicinal chemistry, halogenation is a common strategy to enhance the pharmacological properties of lead compounds, such as metabolic stability, lipophilicity, and binding affinity. researchgate.net The reactivity of the aldehyde group, combined with the unique characteristics of the carbon-halogen bonds, allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. chemimpex.comwisdomlib.org
Unique Reactivity Modulations by Ortho-Bromo and Meta-Fluoro Substitution on Benzaldehyde
The specific placement of halogen substituents on the benzaldehyde ring dictates the molecule's reactivity. In 2-Bromo-3-fluorobenzaldehyde, the ortho-bromo and meta-fluoro groups exert distinct and synergistic electronic and steric effects.
Ortho-Bromo Group : The bromine atom at the ortho-position (C2) influences the molecule through several mechanisms. Its large atomic radius creates steric hindrance around the adjacent aldehyde group, which can modulate the approach of nucleophiles. Electronically, bromine is an electronegative, deactivating group that withdraws electron density from the aromatic ring via induction, yet it can donate electron density through resonance. The C-Br bond is also a key reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, providing a powerful tool for carbon-carbon bond formation. chemimpex.comfluoromart.com
Meta-Fluoro Group : Fluorine is the most electronegative element, and its placement at the meta-position (C3) strongly withdraws electron density from the aromatic ring primarily through a powerful inductive effect (-I effect). vulcanchem.com This deactivation enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. vulcanchem.com Unlike bromine, the C-F bond is generally much stronger and less reactive, often remaining intact during synthetic transformations.
Combined Effects : The combination of an ortho-bromo and a meta-fluoro substituent results in a highly electron-deficient aromatic ring with multiple reactive sites. The enhanced electrophilicity of the aldehyde group due to the meta-fluoro substituent, coupled with the synthetic versatility of the ortho-bromo group, makes this compound a uniquely functionalized and valuable intermediate. Theoretical studies on other ortho-substituted benzaldehydes suggest that the spatial proximity of the substituent to the aldehyde C-H bond is a critical factor influencing spectroscopic properties, more so than just the electronic character of the substituent. acs.org
Research Trajectory and Evolution in the Study of this compound
The study of halogenated benzaldehydes became a significant research area in the latter half of the 20th century, propelled by their growing importance in industrial and pharmaceutical synthesis. While simple benzaldehyde derivatives have been known for much longer, polysubstituted compounds like this compound represent more modern synthetic targets, developed to meet the need for precisely functionalized building blocks. The research trajectory has moved from simple halogenation techniques to highly selective, multi-step synthetic sequences that allow for the precise installation of different halogens at specific positions. The evolution of palladium-catalyzed cross-coupling reactions has particularly increased the value and research interest in bromo-substituted aromatics as key synthetic intermediates. While extensive historical literature on this specific isomer is not prominent, its emergence in chemical supplier catalogs and its citation in patent literature point to its contemporary utility as a specialized reagent for constructing complex target molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJBMGYWRHGZBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647546 | |
| Record name | 2-Bromo-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891180-59-9 | |
| Record name | 2-Bromo-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Bromo 3 Fluorobenzaldehyde
Established Synthetic Pathways from Precursor Aromatic Compounds
The synthesis of 2-bromo-3-fluorobenzaldehyde often commences from readily available aromatic precursors. The strategic introduction of bromo and fluoro substituents, along with the aldehyde functional group, is key to these synthetic routes.
One common approach involves the direct bromination of a substituted benzaldehyde (B42025). The regioselectivity of this electrophilic aromatic substitution is a critical consideration.
Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. organic-chemistry.org For the synthesis of substituted 2-bromobenzaldehydes, a palladium-catalyzed ortho-bromination strategy can be employed. fluoromart.com This method offers high selectivity for the position ortho to a directing group. While specific examples for 3-fluorobenzaldehyde (B1666160) leading directly to this compound are not extensively documented in the provided results, the general principle suggests its potential applicability. fluoromart.com
Electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. nih.gov Reagents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromohydantoin) are commonly used for this purpose. nih.govsmolecule.com The synthesis of 5-bromo-2-fluorobenzonitrile, a related compound, has been achieved using dibromohydantoin in sulfuric acid. google.com Another patent describes the bromination of 4-fluorobenzaldehyde (B137897) using a bromide reagent in an acid solution. google.com The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity, as competing para-bromination can occur. For instance, NBS is known to be highly regioselective in electrophilic aromatic brominations. nih.gov
Table 1: Electrophilic Bromination Approaches
| Brominating Agent | Substrate Example | Conditions | Product Example | Reference |
| N-Bromosuccinimide (NBS) | Acetanilide | Acetonitrile, cat. HCl | 4'-Bromoacetanilide | youtube.com |
| Dibromohydantoin | o-Fluorobenzonitrile | 75-90% Sulfuric Acid | 5-Bromo-2-fluorobenzonitrile | google.com |
| Bromide Reagent | 4-Fluorobenzaldehyde | Acid solution, 30-100°C | 2-Bromo-4-fluorobenzaldehyde (B1271550) | google.com |
An alternative strategy involves the synthesis of a halogenated precursor molecule, which is then converted to the desired aldehyde through a functional group interconversion.
A well-documented method for the synthesis of this compound is the oxidation of (3-bromo-2-fluorophenyl)methanol (B151456). chemicalbook.com This reaction is typically carried out using an oxidizing agent such as manganese dioxide (MnO2) in a solvent like dichloromethane (B109758). The reaction proceeds at a slightly elevated temperature (e.g., 45°C) and can provide a high yield of the desired aldehyde. chemicalbook.com Other oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can also be used for the oxidation of benzyl (B1604629) alcohols to aldehydes. vulcanchem.com
Table 2: Oxidation of (3-bromo-2-fluorophenyl)methanol
| Oxidizing Agent | Solvent | Temperature | Yield | Reference |
| Manganese Dioxide (MnO2) | Dichloromethane | 45°C | 83% | chemicalbook.com |
The conversion of a nitrile group to an aldehyde offers another synthetic route. For instance, 2-bromo-3-fluorobenzonitrile (B1333834) can serve as a precursor. fluoromart.com While the direct conversion is not detailed in the provided search results, methods for the transformation of nitriles to aldehydes are well-established in organic chemistry, often involving reduction followed by hydrolysis. The synthesis of the precursor, 2-bromo-3-fluorobenzonitrile, can be accomplished through methods like the bromodeboronation of aryl boronic acids. fluoromart.com
Functional Group Interconversions from Halogenated Precursors
Halodeboronation of Aryl Boronic Acids
One effective method for the synthesis of halogenated aromatic compounds like this compound is through the halodeboronation of aryl boronic acids. fluoromart.com A specific example is the synthesis of 2-bromo-3-fluorobenzonitrile, which was achieved through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid. nih.gov This reaction demonstrates the broader applicability of halodeboronation for producing aryl bromides. fluoromart.comnih.gov The process can be catalyzed by sodium methoxide (B1231860) and has been shown to be scalable. nih.gov This method is noted for its tolerance of a wide range of functional groups and often results in high regio- and chemoselectivity. researchgate.net
Emerging and Green Synthesis Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods.
Solvent-Free and Catalysis-Free Methodologies
Efforts have been made to develop synthesis methods that reduce or eliminate the need for solvents and catalysts. One such approach involves the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) without a catalyst, avoiding the use of hazardous chemicals like bromine or chlorine. google.com This method boasts high yields and is considered a greener, safer, and more user-friendly process. google.com
Eco-Friendly Reagent and Solvent Systems
The use of eco-friendly reagents and solvents is a key aspect of green chemistry. For instance, the synthesis of 2-bromo-4-fluorobenzaldehyde can be carried out using an environmentally friendly water treatment agent as the bromide reagent. guidechem.comgoogle.com This method is advantageous due to its use of inexpensive and readily available raw materials and a simple purification process, making it suitable for industrial production. guidechem.comgoogle.com Another approach involves the oxidation of (3-bromo-2-fluorophenyl)methanol using manganese dioxide in dichloromethane to produce 3-bromo-2-fluorobenzaldehyde (B121081) with a high yield of 83%. chemicalbook.com
Microwave-Assisted and Ultrasonic-Assisted Syntheses
Microwave-assisted and ultrasonic-assisted techniques are emerging as powerful tools in organic synthesis, offering significant advantages over conventional methods.
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields. smolecule.commdpi.com For example, the microwave-assisted synthesis of halogenated benzaldehydes has achieved yields of 85-100%. smolecule.com The mechanism involves direct heating of polar molecules, leading to rapid and uniform temperature distribution. smolecule.com This method has been successfully applied to Claisen-Schmidt reactions for the synthesis of functionalized benzalacetones, with good to excellent yields. nih.govd-nb.info
Ultrasonic-Assisted Synthesis: Sonochemistry, or the use of ultrasound to drive chemical reactions, provides a simple, efficient, and environmentally friendly alternative to traditional methods. icm.edu.plresearchgate.net This technique has been used for the synthesis of Schiff bases from 3-bromo-4-fluorobenzaldehyde, resulting in short reaction times, high yields, and operational simplicity. icm.edu.plresearchgate.net A patented method for synthesizing 3-bromo-4-fluorobenzaldehyde utilizes ultrasonic waves in a process that avoids catalysts and hazardous reagents, achieving a yield of over 90%. google.compatsnap.com
| Green Synthesis Approach | Key Features | Example Application | Reported Yield |
| Solvent-Free/Catalysis-Free | Reduces waste and avoids hazardous catalysts. google.com | Synthesis of 3-bromo-4-fluorobenzaldehyde. google.com | High |
| Eco-Friendly Reagents | Utilizes less hazardous and more sustainable materials. guidechem.comgoogle.com | Synthesis of 2-bromo-4-fluorobenzaldehyde using an environmental water treatment agent. guidechem.comgoogle.com | Not specified |
| Microwave-Assisted | Rapid heating, reduced reaction times, improved yields. smolecule.commdpi.com | Synthesis of halogenated benzaldehydes. smolecule.com | 85-100% |
| Ultrasonic-Assisted | Short reaction times, high yields, operational simplicity, eco-friendly. icm.edu.plresearchgate.net | Synthesis of Schiff bases from 3-bromo-4-fluorobenzaldehyde. icm.edu.plresearchgate.net | >90% |
Regioselectivity and Stereoselectivity in Synthetic Transformations
The positions of the bromine and fluorine atoms on the benzaldehyde ring significantly influence the outcome of chemical reactions.
Directing Effects of Halogen and Aldehyde Moieties on Electrophilic/Nucleophilic Attack
The substituents on an aromatic ring dictate the position of incoming groups in electrophilic aromatic substitution (EAS) reactions.
Halogens (Bromo and Fluoro groups): Halogens are considered deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene (B151609). uomustansiriyah.edu.iqpressbooks.pub This is due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. uomustansiriyah.edu.iqlibretexts.org However, they are ortho-, para- directors. uomustansiriyah.edu.iqpressbooks.puborganicchemistrytutor.com This means that in electrophilic substitution reactions, the incoming electrophile will preferentially add to the positions ortho (adjacent) and para (opposite) to the halogen. This is because the lone pairs on the halogen can stabilize the carbocation intermediate formed during ortho and para attack through resonance. libretexts.orgmasterorganicchemistry.com
Aldehyde group (-CHO): The aldehyde group is a deactivating group and a meta-director. libretexts.org Its electron-withdrawing nature deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. libretexts.org
In this compound, the directing effects of the two halogens and the aldehyde group are combined. The bromine at position 2 and the fluorine at position 3 are ortho-para directors, while the aldehyde at position 1 is a meta-director. The interplay of these directing effects will determine the regioselectivity of electrophilic substitution reactions on the ring.
Control of Positional Isomerism in Halogenation Reactions
The synthesis of this compound presents a significant challenge in regioselectivity, particularly during halogenation reactions. The precise placement of the bromine atom at the C2 position on the 3-fluorobenzaldehyde skeleton requires careful control over competing directing effects of the existing substituents on the aromatic ring.
During electrophilic aromatic substitution, such as bromination, the substituents already present on the benzene ring dictate the position of the incoming electrophile. wikipedia.org In the case of a precursor like 3-fluorobenzaldehyde, two distinct directing effects are at play:
The Formyl Group (-CHO): This group is strongly deactivating and a meta-director. It withdraws electron density from the aromatic ring, making electrophilic substitution more difficult and directing the incoming group to the position meta to itself (C5).
The Fluoro Group (-F): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org The fluorine atom at C3 would therefore direct an incoming electrophile to the C2, C4, and C6 positions.
The direct bromination of 3-fluorobenzaldehyde would thus lead to a mixture of positional isomers, as the directing effects of the formyl and fluoro groups are in competition. The fluorine atom's ortho, para-directing influence generally dominates over the aldehyde's meta-directing effect. wikipedia.org Consequently, substitution is most likely to occur at the positions activated by the fluorine atom (C2, C4, C6). However, this still results in a mixture of isomers, necessitating strategies to control the final position of the bromine atom.
Research Findings on Regioselectivity
Achieving high regioselectivity for the desired 2-bromo isomer is difficult via direct bromination due to the formation of byproducts. For instance, studies on similar compounds like 4-fluorobenzaldehyde show that bromination can yield the desired product but is often accompanied by other isomers. The challenge lies in enhancing the reactivity at the C2 position while minimizing it at the C4 and C6 positions.
Several factors can be manipulated to influence the isomeric ratio:
Brominating Agent: The choice of the brominating agent, such as molecular bromine (Br₂), N-bromosuccinimide (NBS), or 1,3-dibromo-5,5-dimethylhydantoin, can affect selectivity. nih.gov Milder reagents or those used with specific catalysts like zeolites can favor para-substitution due to steric hindrance, which in this case would favor the 6-bromo isomer. nih.gov
Reaction Conditions: Temperature and solvent choice are critical. Low temperatures can enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. nih.gov
Catalyst: Lewis acid catalysts (e.g., FeBr₃) or acid-catalyzed bromination can alter the electrophilicity of the bromine and influence the transition states leading to different isomers.
Given these challenges, a more effective and common strategy to obtain pure this compound is to utilize a synthetic pathway where the halogen atoms are introduced in a controlled sequence, avoiding the direct halogenation of a substituted benzaldehyde. A documented successful synthesis involves the oxidation of (3-bromo-2-fluorophenyl)methanol. chemicalbook.com In this method, the bromine and fluorine atoms are already in the correct positions (C3 and C2, respectively, on the phenylmethanol precursor, which become C2 and C3 on the final benzaldehyde after re-numbering based on IUPAC priority). The final step is a simple oxidation of the alcohol to the aldehyde using an oxidizing agent like manganese dioxide (MnO₂). chemicalbook.com This approach entirely bypasses the issue of positional isomerism during halogenation of the aromatic ring.
The table below summarizes the directing effects in the direct bromination of 3-fluorobenzaldehyde and the strategic alternative.
| Synthetic Approach | Key Reactants | Directing Effects / Rationale | Expected Outcome | Reference |
|---|---|---|---|---|
| Direct Bromination | 3-Fluorobenzaldehyde, Brominating Agent (e.g., Br₂) |
-CHO group directs to C5 (meta).
| Mixture of positional isomers (2-bromo-, 4-bromo-, 6-bromo-3-fluorobenzaldehyde), making isolation of the pure 2-bromo isomer difficult. | [ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHB2w17QWVBSt8TojBWx3kjZha9LiuI0HgExsxJtmW9tyuvQoxVvoZ4aTxDIrKHz4-hdnh4nAbeEVacbC2QqZmJkb5dkj2NMqNFlV62dI-epjb7JWjB2-XUyuh94c5cpdD5tc3_WOlBzTpEFW3vT9lgyiCRns9YxukTEkvsJGp)] |
| Controlled Multi-step Synthesis | (3-bromo-2-fluorophenyl)methanol, MnO₂ | The bromo and fluoro substituents are pre-installed in the desired positions on the precursor. The final step is a selective oxidation of the alcohol to an aldehyde. | High yield of the single, desired isomer: this compound. No positional isomers are formed in the final step. | [ chemicalbook.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1d6l4rnhsvDmzlwYXW0iVMCx7kJni00fm1aHcixV-ax5AKAYyhGxOqFjx6jDxZYWZNSjp7kA6Gvz_pu3J9T3MA4SRZd6CLYhVz_LiE2o9fG1SJydaqDMDI8aBGX1l_qJHXxu4uc4PZ4dzEJQ5E97J8yqpL1_ZRbxzcZ9NwIh_MMc%3D)] |
Chemical Transformations and Reactivity Profiles of 2 Bromo 3 Fluorobenzaldehyde
Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety
The aldehyde group (-CHO) in 2-bromo-3-fluorobenzaldehyde is a primary site for various chemical transformations, including oxidation, reduction, and condensation reactions.
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-bromo-3-fluorobenzoic acid. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed for this purpose. For instance, the oxidation of the related 2-bromo-5-fluorobenzyl alcohol to 2-bromo-5-fluorobenzaldehyde (B45324) can be achieved using manganese(IV) oxide in dichloromethane (B109758). Similarly, pyridinium (B92312) dichromate (PDC) is used to oxidize 2-bromo-4-fluorophenylmethanol to 2-bromo-4-fluorobenzaldehyde (B1271550). google.com While these examples show the formation of an aldehyde from an alcohol, stronger oxidizing agents would facilitate the further oxidation to a carboxylic acid. The aldehyde group in similar halogenated aromatic aldehydes can be oxidized to a carboxylic acid using agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com A specific method for oxidizing m-fluorobenzaldehyde to m-fluorobenzoic acid with a 98% yield involves using oxygen in the presence of copper(II) acetate (B1210297) monohydrate and cobalt(II) diacetate tetrahydrate catalysts in water at 70°C. chemicalbook.com
Table 1: Oxidation of Fluorobenzaldehydes
| Starting Material | Oxidizing Agent/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| m-Fluorobenzaldehyde | O₂, Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O | m-Fluorobenzoic acid | 98% | chemicalbook.com |
The aldehyde group of this compound can be reduced to a primary alcohol, forming (2-bromo-3-fluorophenyl)methanol. This reduction is typically accomplished using hydride-based reducing agents. A common and effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol. This reaction is known to proceed under mild conditions (0–25°C) over a period of 2-4 hours, often resulting in high yields of approximately 85%. vulcanchem.com Other powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used, typically in anhydrous solvents like tetrahydrofuran (B95107) (THF) or ethanol.
Table 2: Reduction of Halogenated Benzaldehydes
| Starting Material | Reducing Agent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Sodium borohydride (NaBH₄) | Methanol | (2-Bromo-3-fluorophenyl)methanol | ~85% | vulcanchem.com |
This compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). wikipedia.orgicm.edu.pl This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. icm.edu.pl These reactions are often carried out by reacting equimolar amounts of the aldehyde and the amine, sometimes in the presence of an acid or base catalyst. icm.edu.plgoogle.com The formation of Schiff bases is a versatile method for creating more complex molecules and has been noted in reactions with various substituted anilines. icm.edu.plgoogle.com For instance, fluorobenzaldehydes are known to react with aminophenol compounds to form Schiff base phenol (B47542) intermediates. google.com
The aldehyde group can be protected by converting it into an acetal (B89532), a common strategy in multi-step organic synthesis to prevent the aldehyde from undergoing unwanted reactions. The formation of this compound dimethyl acetal can be achieved by reacting the aldehyde with trimethyl orthoformate in the presence of an acid catalyst like p-toluenesulfonic acid in a solvent mixture of toluene (B28343) and methanol. google.com Another method involves reacting the aldehyde with methanolic HCl. chemicalbook.com For example, a procedure for the synthesis of 4-bromo-2-fluorobenzaldehyde (B134337) dimethyl acetal involves stirring the aldehyde in a 2M solution of methanolic HCl at room temperature for 2 hours, resulting in a near-quantitative yield. chemicalbook.com These acetals are stable under neutral or basic conditions but can be easily converted back to the aldehyde by treatment with aqueous acid. google.com
Table 3: Acetal Formation from Halogenated Benzaldehydes
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Bromo-4-fluorobenzaldehyde (B1265969) | Trimethyl orthoformate, p-toluenesulfonic acid, methanol, toluene | 3-Bromo-4-fluorobenzaldehyde dimethyl acetal | 98.1% | google.com |
| 4-Bromo-2-fluorobenzaldehyde | 2M Methanolic HCl | 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene | 99% | chemicalbook.com |
Aromatic Substitution and Coupling Reactions Involving Halogen Substituents
The bromine and fluorine atoms attached to the aromatic ring of this compound are sites for substitution and coupling reactions, which are influenced by the electron-withdrawing nature of the aldehyde group and the halogens themselves.
The benzene (B151609) ring of this compound is rendered electron-deficient by the aldehyde and halogen substituents, making it susceptible to nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile replaces one of the halogen atoms. Generally, fluorine is a better leaving group than bromine in SNAr reactions. However, the specific conditions can dictate which halogen is replaced. The bromine atom can be substituted by strong nucleophiles like amines or alkoxides, often requiring elevated temperatures in the range of 80–120°C. vulcanchem.com In some cases, SNAr can be highly chemoselective. For instance, a method using hydroxide-assisted decomposition of N,N-dimethylformamide (DMF) to generate dimethylamine (B145610) in situ allows for the selective substitution of fluorine over bromine at 95°C. nih.gov Under these conditions, the bromine atom is reported to be relatively inert. nih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| (2-bromo-3-fluorophenyl)methanol |
| (2-Bromo-6-fluorophenyl)methanol |
| 2,4-dinitroaniline |
| This compound |
| 2-Bromo-3-fluorobenzoic acid |
| 2-Bromo-4-fluorobenzaldehyde |
| 2-Bromo-4-fluorobenzaldehyde dimethyl acetal |
| 2-Bromo-4-fluorophenylmethanol |
| 2-Bromo-5-fluorobenzaldehyde |
| 2-Bromo-5-fluorobenzyl alcohol |
| 2-Bromo-6-fluorobenzaldehyde |
| 3,4-dichloroaniline |
| 3-Bromo-4-fluorobenzaldehyde |
| 3-Bromo-4-fluorobenzaldehyde dimethyl acetal |
| 4-bromo-1-(dimethoxymethyl)-2-fluorobenzene |
| 4-bromo-2-fluorobenzaldehyde |
| 4-bromo-2-fluorobenzaldehyde dimethyl acetal |
| 4-methoxy-3-nitro aniline |
| 4-nitroaniline |
| aminophenol |
| cobalt(II) diacetate tetrahydrate |
| copper(II) acetate monohydrate |
| lithium aluminum hydride |
| m-fluorobenzaldehyde |
| m-fluorobenzoic acid |
| manganese(IV) oxide |
| p-toluenesulfonic acid |
| potassium permanganate |
| pyridinium dichromate |
| sodium borohydride |
| tetrahydrofuran |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The presence of the bromine atom on the aromatic ring of this compound makes it a valuable substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form biaryl compounds by coupling an organoboron compound with an organic halide. ambeed.comchemie-brunschwig.ch this compound can participate in Suzuki-Miyaura coupling, leveraging the reactivity of the carbon-bromine bond. chemshuttle.com This reaction is a key step in the synthesis of more complex molecules, including those with potential applications in antiviral drug design. chemshuttle.com The general applicability of Suzuki-Miyaura coupling to bromobenzene (B47551) derivatives is well-established. ambeed.com
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. mdpi-res.commdpi.com While direct examples with this compound are not extensively detailed in the provided results, the reactivity of 2-bromobenzaldehydes in cascade reactions involving an initial Heck-type transformation suggests its potential as a substrate. fluoromart.com
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) cocatalyst. wikipedia.orgorganic-chemistry.org this compound can undergo Sonogashira coupling to synthesize various derivatives. For instance, its reaction with terminal alkynes can lead to the formation of o-(2-acyl-1-ethynyl)benzaldehydes, which are precursors for constructing complex heterocyclic systems. acs.org The reaction conditions are generally mild, often conducted at room temperature with a suitable base. wikipedia.org
Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions with this compound Derivatives This table is interactive. Users can sort and filter the data.
| Reaction Type | Reactants | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | 2-bromo-5-fluorobenzaldehyde, 1-phenylprop-2-yn-1-ol | PdCl₂(PPh₃)₂, CuI, NEt₃ | o-(2-acyl-1-ethynyl)benzaldehyde | acs.org |
| Suzuki-Miyaura Coupling | 3-Bromo-2-fluorobenzaldehyde (B121081) | Not specified | Antiviral drug intermediates | chemshuttle.com |
Mechanistic Insights into Key Transformations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.
The derivatization of this compound can proceed through various pathways. For instance, the formation of acetals, such as 2-bromo-1-(dimethoxymethyl)-3-fluorobenzene, occurs by reacting the aldehyde with trimethyl orthoformate in the presence of an acid catalyst like H₂SO₄. acs.org This reaction proceeds via nucleophilic addition to the protonated aldehyde, followed by substitution reactions to form the acetal.
In cross-coupling reactions, the mechanism typically involves a catalytic cycle. For the Suzuki-Miyaura reaction, the cycle includes oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. chemie-brunschwig.ch Similarly, the Sonogashira coupling involves a palladium cycle and a copper cycle, leading to the formation of the aryl-alkyne bond. wikipedia.org
The aldehyde group is an electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution reactions. msu.edulibretexts.org However, its primary role in the context of cross-coupling reactions involving the C-Br bond is more nuanced. While it deactivates the ring towards electrophilic attack, it can participate in subsequent reactions. For example, the aldehyde group is essential for cascade reactions that occur after an initial cross-coupling event. acs.org It can also be a site for nucleophilic attack, as seen in the formation of Schiff bases or in addition reactions. ambeed.com In some instances, the aldehyde can be oxidized, which can be a competing reaction pathway. For example, 2-bromobenzaldehyde (B122850) was found to be rapidly oxidized in DMSO. researchgate.net
The electronic properties of the halogen substituents significantly impact the reactivity of the aromatic ring. Both bromine and fluorine are electron-withdrawing through induction, which deactivates the ring towards electrophilic substitution. libretexts.org However, they are ortho, para-directing due to resonance effects, although this is less pronounced for the meta-positioned fluorine. libretexts.org
In nucleophilic aromatic substitution, the electron-withdrawing nature of the halogens can facilitate the reaction. clockss.org The relative reactivity of halogens as leaving groups in such reactions can vary, with fluoride (B91410) often being displaced more readily than bromide in certain nucleophilic displacement reactions. clockss.org In metal-catalyzed cross-coupling reactions, the carbon-bromine bond is typically more reactive than a carbon-fluorine bond, allowing for selective transformations at the bromine position. The presence of the fluorine atom can influence the electronic properties of the substrate and the stability of reaction intermediates, thereby affecting the kinetics of the coupling reaction. For instance, the introduction of fluoro substituents into benzaldehydes has been observed to slightly decrease reaction rates and increase the Michaelis constant in certain enzymatic oxidations. researchgate.net
Unique Reactivity due to Synergistic Halogen-Aldehyde Interactions
The interplay between the aldehyde group and the adjacent halogens can lead to unique and synthetically useful transformations.
A prominent example of this synergistic reactivity is the formation of complex heterocyclic structures through cascade reactions. acs.org Starting with a Sonogashira coupling product of a 2-bromobenzaldehyde derivative, subsequent intramolecular reactions involving the aldehyde and the newly introduced alkyne moiety can lead to the construction of fused ring systems. acs.org For instance, the reaction of o-(2-acyl-1-ethynyl)benzaldehydes with amino acid derivatives can lead to the formation of indeno[2,1-c]pyran-3-ones or 1-oxazolonylisobenzofurans through a series of cascade cyclizations. acs.org These transformations involve the formation of multiple new bonds in a single synthetic operation, highlighting the synthetic utility of the starting material. acs.org
Reactivity as an Electrophilic Building Block
The chemical behavior of this compound is significantly influenced by the aldehyde functional group, which renders the carbonyl carbon electrophilic and susceptible to attack by a wide array of nucleophiles. This reactivity is central to its application as a versatile building block in organic synthesis for constructing more complex molecular architectures. The presence of bromine and fluorine atoms on the aromatic ring also modulates the electronic properties of the aldehyde group, further influencing its reactivity profile. The primary reactions where this compound serves as an electrophile include nucleophilic additions to the carbonyl group, condensation reactions, and olefination reactions. fluoromart.comscbt.com
Nucleophilic Addition Reactions
The polarized carbon-oxygen double bond of the aldehyde group is a prime target for nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), readily add to the carbonyl carbon. libretexts.orgiitk.ac.in This reaction, upon aqueous workup, yields secondary alcohols. For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would produce 1-(2-bromo-3-fluorophenyl)ethanol. This transformation is a fundamental carbon-carbon bond-forming reaction, enabling the straightforward synthesis of substituted benzyl (B1604629) alcohols. libretexts.org
Condensation Reactions
This compound is an ideal substrate for various condensation reactions, where it reacts with active methylene (B1212753) compounds or amines to form new carbon-carbon or carbon-nitrogen double bonds.
Aldol and Claisen-Schmidt Condensations: In the presence of a base, this compound can react with ketones or other aldehydes that possess α-hydrogens in an aldol-type condensation. A particularly relevant example is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone. masterorganicchemistry.comrsc.org For example, reacting this compound with acetophenone (B1666503) would yield a chalcone (B49325), an α,β-unsaturated ketone. These chalcone structures serve as important intermediates for the synthesis of various heterocyclic compounds, such as flavonoids. fluoromart.com While specific studies on the 2-bromo-3-fluoro isomer are not abundant, the closely related 3-bromo-2-fluorobenzaldehyde readily undergoes condensation with substituted hydroxyacetophenones to form chalcones, which can be further cyclized. fluoromart.com
Knoevenagel Condensation: This reaction involves the condensation of this compound with compounds having an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base like piperidine (B6355638) or ammonia. beilstein-journals.orgbhu.ac.in The reaction with malononitrile, for example, would produce (2-bromo-3-fluorobenzylidene)malononitrile. beilstein-journals.orgunifap.br This product is a versatile intermediate for the synthesis of various dyes, polymers, and biologically active molecules. ottokemi.com
Schiff Base Formation: The aldehyde functionality readily condenses with primary amines to form imines, also known as Schiff bases. This reaction is often reversible and can be driven to completion by removing the water formed during the reaction. Schiff bases derived from halogenated benzaldehydes are investigated for their potential antimicrobial and medicinal properties.
Olefination Reactions
The conversion of the carbonyl group to an alkene is a key transformation where this compound acts as an electrophile.
Wittig Reaction: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes. masterorganicchemistry.comlibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comrsc.org For example, reacting this compound with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base would yield 2-bromo-3-fluoro-1-vinylbenzene. This reaction is highly versatile, allowing for the formation of a wide range of substituted styrenes while preserving the bromo and fluoro substituents for further synthetic manipulations. libretexts.orgacs.org
The following tables summarize the key electrophilic reactions of this compound.
Table 1: Nucleophilic Addition to this compound
| Nucleophile | Reagent Example | Product Type |
| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol |
| Organolithium | n-Butyllithium (n-BuLi) | Secondary Alcohol |
| Hydride | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin |
Table 2: Condensation and Olefination Reactions of this compound
| Reaction Name | Reagent Example | Catalyst/Conditions | Product Type |
| Claisen-Schmidt Condensation | Acetophenone | Base (e.g., NaOH) | Chalcone (α,β-Unsaturated Ketone) |
| Knoevenagel Condensation | Malononitrile | Weak Base (e.g., Piperidine) | Substituted Alkene |
| Schiff Base Formation | Aniline | Acid or Heat | Imine (Schiff Base) |
| Wittig Reaction | Methyltriphenylphosphonium bromide | Strong Base (e.g., n-BuLi) | Alkene |
Strategic Applications in Complex Molecule Synthesis
Intermediate in Pharmaceutical and Agrochemical Synthesis
The utility of 2-Bromo-3-fluorobenzaldehyde as a precursor is well-established in the fields of medicinal and agricultural chemistry. cymitquimica.com Its molecular framework is a key component for constructing more elaborate molecules through various synthetic routes. ddvppesticide.com The compound's reactivity allows it to undergo transformations such as substitution and carbonylation reactions, making it a versatile tool for chemists. ddvppesticide.com
Precursor for Biologically Active Pharmaceuticals
In pharmaceutical synthesis, this compound is regarded as a valuable intermediate for producing biologically active compounds. cymitquimica.comddvppesticide.com It functions as a foundational structure that can be chemically modified to create molecules with specific medicinal properties aimed at therapeutic treatments. ddvppesticide.com
Building Block for Pesticide Development
Within the agrochemical industry, this compound is utilized as an essential building block in the creation of new pesticides. ddvppesticide.comddvppesticide.com It serves as a starting material or intermediate, enabling the construction of molecules designed to control and prevent the proliferation of harmful organisms on crops. ddvppesticide.comddvppesticide.com
Synthesis of Drug Molecules with Specific Medicinal Properties
The compound is a key starting material in the synthesis of drug molecules, where it is used to develop new therapeutic approaches. ddvppesticide.com Its role as an intermediate allows researchers to build complex molecules that may find applications in the creation of more effective drugs. ddvppesticide.com
Chemical and Physical Properties
List of Mentioned Compounds
Precursor for Heterocyclic Compounds
This compound is a key starting material for the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of its functional groups allows for the construction of fused ring systems that form the core of many biologically active molecules.
The synthesis of 2H-indazoles, a bicyclic heterocycle prominent in medicinal chemistry, can be efficiently achieved using 2-bromobenzaldehyde (B122850) derivatives. A particularly effective method is a one-pot, three-component reaction involving a 2-bromobenzaldehyde, a primary amine, and an azide (B81097) source, often catalyzed by copper. organic-chemistry.org This approach is valued for its operational simplicity and high tolerance for various functional groups. organic-chemistry.org While direct literature for the 2-bromo-3-fluoro isomer is sparse, the successful application of related isomers like 2-bromo-5-fluorobenzaldehyde (B45324) in this reaction highlights the method's robustness. wiley.com The general mechanism involves the formation of C-N and N-N bonds, facilitated by the copper catalyst. organic-chemistry.org
Table 1: Representative Three-Component Synthesis of 2H-Indazoles
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product Class |
|---|
This table illustrates a general method applicable to 2-bromobenzaldehydes.
Chromenones are a class of oxygen-containing heterocyclic compounds. Their synthesis from this compound would typically proceed through an intermediate chalcone (B49325). This involves a Claisen-Schmidt condensation between the benzaldehyde (B42025) and a substituted acetophenone (B1666503). The resulting α,β-unsaturated ketone (chalcone) can then undergo cyclization to form the chromenone ring. For instance, research on the related isomer, 4-bromo-2-fluorobenzaldehyde (B134337), shows it reacts with hydroxyacetophenones to yield chalcones, which are precursors to chromenones like 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one.
The versatility of this compound as a precursor extends to the synthesis of seven-membered heterocycles like benzothiazepines and five-membered rings like pyrazolines. The common strategy involves the initial formation of a chalcone intermediate.
Benzothiazepine (B8601423) Synthesis: 1,5-Benzothiazepines can be synthesized by the reaction of a chalcone with 2-aminothiophenol. orientjchem.org The reaction proceeds via a Michael addition of the thiol to the enone system of the chalcone, followed by cyclization and dehydration. Studies on 4-bromo-2-fluorobenzaldehyde demonstrate its conversion to chalcones which, upon refluxing with 2-aminothiophenol, yield fluorinated 1,5-benzothiazepines. orientjchem.org This established pathway is applicable for the synthesis of diverse benzothiazepine derivatives. acs.org
Pyrazoline Synthesis: Pyrazolines are synthesized by reacting chalcones with hydrazine (B178648) hydrate (B1144303). orientjchem.orgafjbs.com The reaction involves the condensation of hydrazine with the carbonyl group of the chalcone, followed by an intramolecular Michael-type addition to the double bond, leading to the formation of the five-membered pyrazoline ring. afjbs.com Research has shown that chalcones derived from 4-bromo-2-fluorobenzaldehyde effectively react with hydrazine hydrate to produce the corresponding fluorinated pyrazolines. orientjchem.org
Table 2: Synthesis of Heterocycles from Chalcone Intermediates
| Chalcone Precursor | Reagent | Heterocyclic Product |
|---|---|---|
| Derived from this compound | 2-Aminothiophenol | 1,5-Benzothiazepine derivative |
This table outlines the general synthetic pathways.
Quinazolinones are a significant class of nitrogen-containing heterocycles known for a range of biological activities, including antitumor effects. nih.gov Halogenated benzaldehydes serve as important starting materials in their synthesis. For example, 2-bromo-5-fluorobenzaldehyde has been utilized in the laboratory synthesis of quinazolinone derivatives that have been investigated for their potential antitumor properties. nih.goviucr.org This application underscores the importance of bromo-fluorobenzaldehyde scaffolds in constructing complex molecules for medicinal chemistry research. The synthesis allows for the introduction of various substituents, leading to a library of compounds for biological screening. nih.gov
Role in Multi-component Reactions and Cascade Sequences
This compound is an excellent substrate for multi-component reactions (MCRs) and cascade sequences, which are highly efficient synthetic strategies that combine several operational steps into a single procedure without isolating intermediates.
The copper-catalyzed three-component synthesis of 2H-indazoles, as previously mentioned, is a prime example of an MCR where 2-bromobenzaldehydes, amines, and an azide source are combined in one pot. wiley.com This process builds molecular complexity rapidly and efficiently. wiley.com
Spectroscopic and Computational Elucidation of Structural and Electronic Properties
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopy provides empirical data on the molecule's behavior, from nuclear spin environments to vibrational modes and electronic excitations.
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-Bromo-3-fluorobenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and electronic environment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.8–10.5 ppm, due to the strong deshielding effect of the carbonyl group. The three protons on the aromatic ring would exhibit complex splitting patterns (multiplets) between 7.0 and 8.0 ppm. The exact shifts and coupling constants (both proton-proton and proton-fluorine) are critical for unambiguously assigning each proton to its position on the ring, confirming the 1,2,3-substitution pattern.
¹³C NMR: The carbon NMR spectrum would reveal seven distinct carbon signals. The carbonyl carbon of the aldehyde is the most deshielded, expected around 190 ppm. The six aromatic carbons would appear between approximately 110 and 140 ppm. The carbon directly bonded to the fluorine atom would show a large one-bond carbon-fluorine coupling constant (¹J C-F), a key diagnostic feature. The chemical shifts of the ring carbons are subtly influenced by the electron-withdrawing inductive effects of both the bromine and fluorine atoms and the resonance effects of the aldehyde group.
¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. The spectrum for this molecule would show a single resonance for the fluorine atom. Its chemical shift provides sensitive information about the local electronic environment, and its coupling to nearby protons (³J H-F and ⁴J H-F) would further corroborate the structural assignments made from the ¹H NMR spectrum.
The following table outlines the predicted chemical shift and multiplicity for each nucleus, based on established principles for similar substituted benzaldehydes.
| Nucleus Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Information Provided |
| ¹H | |||
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | Confirms presence of aldehyde group. |
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplets (m) | Reveals substitution pattern and electronic effects through H-H and H-F coupling. |
| ¹³C | |||
| Carbonyl (C=O) | ~190 | Singlet or Doublet (due to coupling) | Identifies the aldehyde carbonyl carbon. |
| Aromatic (C-F) | ~160 (variable) | Doublet (d) with large ¹J C-F | Confirms the position of the fluorine substituent. |
| Aromatic (C-Br) | ~120 (variable) | Singlet or Doublet (due to coupling) | Identifies the carbon bearing the bromine atom. |
| Aromatic (C-H/C-CHO) | 110 - 140 | Doublets or Multiplets | Completes the carbon skeleton assignment. |
| ¹⁹F | |||
| Aromatic (Ar-F) | Variable | Multiplet (m) | Provides sensitive data on the electronic environment of the fluorine atom. |
Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are complementary and essential for identifying functional groups and understanding molecular structure.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the molecule's dipole moment. For this compound, the most intense and characteristic absorption would be the C=O stretching vibration of the aldehyde group, expected in the region of 1690–1715 cm⁻¹. Other key bands include the aldehydic C-H stretch (typically two weak bands around 2720 and 2820 cm⁻¹), aromatic C-H stretching vibrations (above 3000 cm⁻¹), aromatic C=C ring stretching vibrations (1450–1600 cm⁻¹), and C-F and C-Br stretching modes, which appear in the fingerprint region at lower wavenumbers (typically below 1200 cm⁻¹ and 700 cm⁻¹ respectively).
Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly effective for analyzing symmetric vibrations and non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum, providing complementary information to the IR data.
Analysis of these vibrational modes, especially in the solid state, can also offer insights into intermolecular interactions, such as dipole-dipole forces, which may cause shifts in peak positions compared to the gas or solution phase.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgtanta.edu.eg The spectrum of this compound is expected to be characterized by two main types of electronic transitions associated with its chromophore—the benzaldehyde (B42025) system. libretexts.orgyoutube.com
π→π Transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. This transition is expected to produce a strong absorption band (λ_max) in the UV region.
n→π Transitions:* This transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. libretexts.orgyoutube.com It is a lower-energy, symmetry-forbidden transition, resulting in a much weaker absorption band at a longer wavelength than the π→π* transition.
The presence of the bromine and fluorine atoms as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde, due to their electronic influence on the conjugated system.
Computational Chemistry for Electronic and Conformational Analysis
Theoretical calculations are indispensable for complementing experimental data, predicting molecular properties, and exploring structures that may be difficult to study empirically.
Density Functional Theory (DFT) is a powerful computational method for predicting molecular properties. Using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), a full geometry optimization can be performed to determine the lowest-energy three-dimensional structure of this compound.
This optimized geometry serves as the basis for further calculations, including the prediction of harmonic vibrational frequencies. The calculated frequencies, when appropriately scaled, can be compared directly with experimental IR and Raman spectra to aid in the definitive assignment of complex vibrational modes. This comparative approach was successfully used in the analysis of the related isomer, 2-bromo-5-fluorobenzaldehyde (B45324). nih.gov
Due to the potential for rotation around the single bond connecting the aldehyde group to the aromatic ring, this compound can exist as two distinct planar conformers:
O-trans: The carbonyl oxygen is oriented trans (away from) the adjacent bromine atom.
O-cis: The carbonyl oxygen is oriented cis (towards) the adjacent bromine atom.
Ab initio methods, such as Hartree-Fock (RHF) or Møller-Plesset perturbation theory (MP2), can be employed to calculate the electronic energies of these two conformers. By comparing their relative energies, one can predict the more stable conformer in the gas phase. For the related 2-bromo-5-fluorobenzaldehyde, calculations showed the O-trans isomer to be the more stable form, with an energy difference of 2.95 kcal/mol. nih.gov It is highly probable that steric and electronic repulsion between the carbonyl oxygen and the bulky bromine atom would similarly favor the O-trans conformer as the ground state for this compound.
Intermolecular Interactions and Crystal Engineering
The arrangement of molecules in the solid state is dictated by a variety of non-covalent intermolecular interactions. While specific crystal structure data for this compound is not detailed in the available literature, analysis of the closely related isomer, 2-Bromo-5-fluorobenzaldehyde, provides a valuable model for the types of interactions that direct crystal packing in such compounds. nih.govresearchgate.net
Table 2: Br···F Halogen Interaction Distances in 2-Bromo-5-fluorobenzaldehyde
| Interaction | Distance (Å) |
|---|---|
| F1···Br2 | 3.1878 (14) |
| F2···Br1 | 3.3641 (13) |
Data sourced from the crystallographic study of 2-Bromo-5-fluorobenzaldehyde. nih.govresearchgate.net
Aromatic compounds frequently exhibit π-stacking interactions, which are crucial in the formation of their solid-state architectures. nih.gov In the crystal packing of 2-Bromo-5-fluorobenzaldehyde, molecules are arranged in an offset face-to-face π-stacking motif. nih.govresearchgate.net The asymmetric unit of this compound's crystal contains two independent molecules, both of which participate in this stacking arrangement, running parallel to the crystallographic b-axis. nih.govresearchgate.net These interactions are characterized by specific geometric parameters that define the stacking arrangement. nih.govresearchgate.net The interplay between π-stacking and other forces, such as inter-stacking interactions, governs the final three-dimensional crystal structure. nih.govrsc.org
Table 3: Geometric Parameters of π-Stacking in 2-Bromo-5-fluorobenzaldehyde
| Parameter | Molecule 1 | Molecule 2 |
|---|---|---|
| Centroid-to-Centroid Distance (Å) | 3.8699 (2) | 3.8699 (2) |
| Centroid-to-Plane Distance (Å) | 3.371 (2) | 3.431 (2) |
Data sourced from the crystallographic study of 2-Bromo-5-fluorobenzaldehyde. nih.govresearchgate.net
While this compound itself lacks conventional hydrogen bond donors, its derivatives can form extensive hydrogen bonding networks that direct their molecular assembly. nih.gov In many substituted benzaldehyde derivatives, weak intermolecular C–H···O hydrogen bonds involving the carbonyl group are instrumental in consolidating the crystal packing. rsc.orgnih.gov
The introduction of functional groups such as hydroxyl (-OH) or amino (-NH2) groups creates opportunities for much stronger, classical hydrogen bonds. mdpi.com For example, derivatives containing hydroxyl groups can form O-H···O or O-H···N hydrogen bonds, while amide derivatives can participate in N-H···O interactions. mdpi.com These bonds can link molecules into distinct synthons, such as chains or dimers, which then assemble into more complex three-dimensional supramolecular networks. mdpi.comnih.gov The specific network formed is highly dependent on the nature and position of the substituent groups on the benzaldehyde skeleton. rsc.orgnih.gov
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
Future research will likely focus on moving beyond traditional multi-step syntheses towards more efficient, atom-economical, and environmentally benign methods for preparing 2-Bromo-3-fluorobenzaldehyde and its derivatives.
Key areas of exploration include:
Catalytic C-H Functionalization: A significant advancement would be the development of transition-metal-catalyzed direct ortho-bromination of 3-fluorobenzaldehyde (B1666160). Methodologies using transient directing groups, which form an imine in situ to direct a catalyst (like palladium) to the C-H bond adjacent to the aldehyde, represent a frontier in aldehyde functionalization. researchgate.netresearchgate.net This approach avoids the need for pre-functionalized substrates and reduces synthetic steps.
One-Pot Procedures: The design of tandem or one-pot reactions that form and further functionalize the molecule without isolating intermediates is a major goal for enhancing efficiency. liberty.edu For instance, a one-pot reduction/cross-coupling procedure, where a latent aldehyde is protected as a stable hemiaminal intermediate for subsequent cross-coupling reactions, could be adapted for this compound. acs.org
Green Chemistry Approaches: The principles of green chemistry could be more thoroughly applied through the use of sustainable reagents and reaction media. worldwidejournals.com Research into using deep eutectic solvents (DES), which can act as both the solvent and a reagent or catalyst, could offer a recyclable and less hazardous alternative to traditional organic solvents for reactions involving substituted benzaldehydes. nih.govmdpi.com
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Transient Directing Group Catalysis | In situ formation of an imine to direct a metal catalyst (e.g., Palladium) for ortho C-H bromination of 3-fluorobenzaldehyde. researchgate.netresearchgate.net | High regioselectivity, reduced synthetic steps, increased atom economy. |
| One-Pot Reduction/Cross-Coupling | Conversion of a precursor to a stable hemiaminal intermediate, followed by cross-coupling, to generate substituted this compound derivatives in a single vessel. acs.org | Improved efficiency, reduced waste from purification of intermediates. |
| Deep Eutectic Solvents (DES) | Utilizing DES as a green reaction medium for the synthesis or subsequent reactions of the target molecule. nih.gov | Environmentally friendly, potential for recyclability, unique reactivity. |
Development of Asymmetric Transformations Utilizing this compound as Chiral Precursor or Auxiliary
Asymmetric synthesis, which produces enantiomerically pure compounds, is crucial in the pharmaceutical industry. nih.gov While direct applications of this compound in this area are not yet established, its structure is well-suited for future development as a key component in chiral synthesis.
Future research could pursue:
Synthesis of Chiral Ligands: The aldehyde functionality can be transformed into various groups (e.g., amines, alcohols, imines) that can be incorporated into larger molecules designed as chiral ligands for asymmetric catalysis. The bromo- and fluoro-substituents would allow for fine-tuning the electronic and steric properties of the resulting ligand, potentially influencing the enantioselectivity of catalytic reactions.
Development of Chiral Auxiliaries: The molecule could be reacted with chiral amines to form chiral imines or other derivatives that act as auxiliaries. A chiral auxiliary can guide the stereochemical outcome of a reaction on a substrate and is subsequently removed. nih.gov
Organocatalysis: The development of purely organic, metal-free catalysts has become a major area of asymmetric synthesis. nih.gov Derivatives of this compound could be investigated as novel organocatalysts, where the unique electronic features of the ring could play a role in stereochemical control.
Expansion of Applications in Diverse Fields (e.g., Materials Science, Catalysis)
The utility of this compound is primarily as a synthetic intermediate. chemimpex.compharmaffiliates.com Future research should aim to expand its direct or near-direct applications in advanced materials and catalysis.
Functional Polymers: Substituted benzaldehydes can be copolymerized with monomers like o-phthalaldehyde to create functional polymers that are metastable and can depolymerize upon exposure to a specific trigger, such as acid. researchgate.netacs.org Incorporating this compound as a comonomer could introduce specific functionalities into the polymer backbone. The bromine atom, for instance, could serve as a site for post-polymerization modification (e.g., via cross-coupling reactions) or impart flame-retardant properties.
Materials for Organic Electronics: Aromatic compounds containing both bromine and fluorine are of interest in materials science for creating organic semiconductors and other electronic devices. chemimpex.com The specific substitution pattern on this compound influences its electronic properties, which could be exploited in the design of new materials.
Precursors to Catalysts: The bromine atom on the aromatic ring is a versatile handle for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the straightforward synthesis of more complex molecules that could function as ligands for homogeneous catalysis or as building blocks for heterogeneous catalysts.
Advanced Mechanistic Studies to Unravel Complex Reaction Behaviors
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones. The electronic effects of the ortho-bromo and meta-fluoro substituents are complex and warrant detailed investigation.
Future mechanistic studies could focus on:
Kinetics of C-H Activation: For novel synthetic methods like transient-directed C-H bromination, detailed kinetic studies would help elucidate the rate-determining steps and the role of the catalyst, directing group, and oxidant.
Reaction Intermediates: The identification and characterization of transient intermediates, for example in organometallic coupling reactions, would provide critical insight. Techniques such as low-temperature NMR spectroscopy could be employed.
Influence of Halogen Substituents: Systematic studies comparing the reactivity of this compound with other halogenated benzaldehydes would help unravel the distinct electronic and steric influences of the ortho-bromo and meta-fluoro groups on reaction pathways and product distributions. This includes their effect on the acidity of the aldehydic proton and the reactivity of the aromatic ring towards nucleophilic or electrophilic attack.
Synergistic Integration of Experimental and Computational Approaches for Predictive Chemistry
The combination of experimental work with computational modeling provides a powerful tool for understanding and predicting chemical behavior. This synergistic approach is particularly valuable for complex molecules like this compound.
Future research should integrate:
Spectroscopic and Computational Analysis: Experimental techniques like FT-IR, FT-Raman, and NMR spectroscopy can be paired with Density Functional Theory (DFT) calculations to provide a complete assignment of vibrational modes and chemical shifts. chemrxiv.orgresearchgate.netuantwerpen.be Such studies, which have been performed on isomers like 2-bromo-5-fluorobenzaldehyde (B45324), can confirm the lowest energy conformation and provide insight into intramolecular interactions. nih.govresearchgate.net
Predicting Reactive Sites: Computational tools like Molecular Electrostatic Potential (MEP) mapping can visualize the electron-rich and electron-poor regions of the molecule, predicting the most likely sites for electrophilic and nucleophilic attack. nih.govnih.gov This can guide synthetic planning and help explain observed reactivity.
Modeling Reaction Pathways: DFT calculations can be used to model entire reaction mechanisms, calculating the energies of reactants, transition states, and products. This allows for the in silico screening of potential reaction conditions and catalysts, accelerating the development of new synthetic methods.
| Methodology | Objective | Expected Outcome |
|---|---|---|
| DFT Calculations + X-Ray Crystallography | Determine the most stable molecular conformation and analyze intramolecular interactions. researchgate.net | Precise bond lengths, bond angles, and understanding of non-covalent forces. |
| DFT/TD-DFT + UV-Vis Spectroscopy | Analyze electronic transitions and frontier molecular orbitals (HOMO-LUMO). researchgate.net | Prediction of electronic properties and photochemical behavior. |
| DFT + FT-IR/Raman Spectroscopy | Assign vibrational modes and understand substituent effects on bond strengths. researchgate.net | A detailed vibrational signature of the molecule. |
| Molecular Dynamics (MD) Simulations | Study the behavior of the molecule in different solvent environments. uantwerpen.be | Insight into solvation effects and conformational dynamics. |
Q & A
Q. What are the established synthetic routes for 2-Bromo-3-fluorobenzaldehyde, and what factors influence reaction efficiency?
A common approach involves halogen-directed electrophilic substitution or metal-catalyzed cross-coupling reactions. For example, bromination of 3-fluorobenzaldehyde using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids) can yield the desired product. Reaction efficiency depends on temperature, solvent polarity (e.g., dichloromethane vs. DMF), and directing effects of the fluorine substituent, which may alter regioselectivity . Ortho-formylation methods, as seen in related bromo-hydroxybenzaldehyde syntheses, could also be adapted by replacing hydroxyl groups with fluorine .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- NMR : and NMR are essential for confirming substitution patterns. The aldehyde proton typically appears at δ 9.8–10.2 ppm, while bromine and fluorine substituents cause distinct splitting in aromatic protons.
- IR : A strong C=O stretch (~1700 cm) confirms the aldehyde group.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 217 for CHBrFO) validate the molecular formula. Cross-referencing with computational predictions (e.g., DFT calculations) can resolve ambiguities in regiochemistry .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on analogous brominated aldehydes (e.g., 3-bromobenzaldehyde):
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- In case of exposure, flush eyes with water for 15 minutes and wash skin with soap .
- Store in airtight containers at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can researchers address unexpected regioselectivity during the synthesis of this compound?
Contradictions in regioselectivity (e.g., bromine occupying the meta position relative to fluorine) may arise due to competing electronic effects. Fluorine’s strong electron-withdrawing nature typically directs electrophiles to the ortho/para positions, but steric hindrance or solvent effects can alter this. To troubleshoot:
Q. How does this compound behave under different thermal or photolytic conditions, and what degradation products form?
Stability studies on similar compounds (e.g., 3-bromobenzaldehyde) suggest:
Q. What role does this compound play in synthesizing bioactive molecules or materials?
It serves as a precursor for:
- Pharmaceuticals : Incorporation into kinase inhibitors or antimicrobial agents via Suzuki-Miyaura couplings.
- Ligands : Functionalization into Schiff bases for metal coordination complexes.
- Fluorescent probes : Derivatization with amine groups to create pH-sensitive dyes. Reaction with boronic acids or Grignard reagents enables diverse transformations .
Q. Can computational models predict the reactivity of this compound in novel reactions?
Yes. Density functional theory (DFT) can calculate:
- Activation energies for bromine displacement reactions.
- Charge distribution to identify nucleophilic/electrophilic sites.
- Transition states for cross-coupling reactions (e.g., Heck or Ullmann couplings). Validate predictions experimentally using kinetic studies or isotopic labeling .
Data Contradiction Analysis
- Unexpected Products : highlights discrepancies in bromination outcomes for hydroxybenzaldehydes, emphasizing the need for mechanistic studies when synthesizing halogenated aromatics. For this compound, conflicting reports on regioselectivity may require revisiting reaction mechanisms or exploring alternative pathways (e.g., directed ortho-metalation) .
- Stability Variability : Safety data sheets () note incomplete toxicological data for similar compounds, urging researchers to conduct stability assays under their specific experimental conditions.
Methodological Recommendations
- Synthesis : Prioritize small-scale optimization before scaling up.
- Characterization : Combine NMR with X-ray crystallography (if crystals are obtainable) for unambiguous structure elucidation.
- Safety : Implement real-time gas monitoring during high-temperature reactions to detect HBr/HF release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
